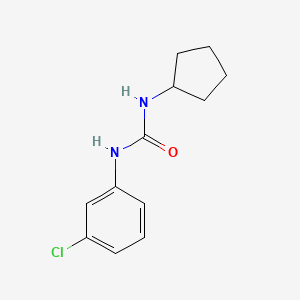
N-(3-chlorophenyl)-N'-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCP is a white crystalline solid that belongs to the class of phenylurea derivatives. It was first synthesized in the 1960s as a potential herbicide, but its use in agriculture was discontinued due to its toxicity to non-target organisms. However, CCP has found wide application in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
CCP has been extensively used in scientific research as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and inflammation. CCP has been shown to block TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the role of TRPV1 in pain and inflammation.
Mécanisme D'action
CCP acts as a competitive antagonist of TRPV1 by binding to the channel's pore domain. It prevents the influx of calcium ions into the cell, which is responsible for the pain and inflammation response. CCP has also been shown to inhibit the activity of other ion channels, such as the acid-sensing ion channel 3 (ASIC3), which is involved in acid-induced pain.
Biochemical and Physiological Effects:
CCP has been shown to reduce pain and inflammation in various animal models, including neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anti-inflammatory effects in the lungs and intestines. CCP has been shown to be well-tolerated in animals, with no significant side effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. It is highly selective for TRPV1, with minimal off-target effects. CCP is also stable and easy to use in experiments. However, CCP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. CCP is also not suitable for studying the role of TRPV1 in thermoregulation, as it does not affect the channel's response to heat.
Orientations Futures
There are several future directions for research on CCP. One area of interest is the development of more potent and selective TRPV1 antagonists that can overcome the limitations of CCP. Another area of interest is the study of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the role of TRPV1 in various diseases, such as cancer and diabetes, is an area of active research. Finally, the use of CCP in combination with other drugs for the treatment of pain and inflammation is an area of potential clinical application.
Conclusion:
In conclusion, CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. Its unique properties make it a valuable asset in scientific research, with potential clinical applications in the future. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of CCP.
Méthodes De Synthèse
CCP can be synthesized by the reaction of 3-chloroaniline with cyclopentyl isocyanate in the presence of a catalyst such as triethylamine. The resulting compound is purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGBGCHZXCNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-cyclopentylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(2-ethoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5631890.png)
![1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5631891.png)
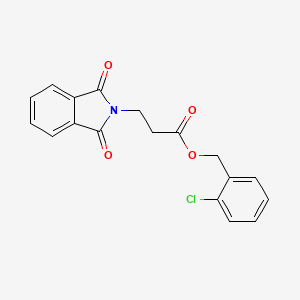
![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)
![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)
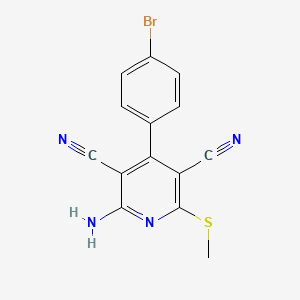
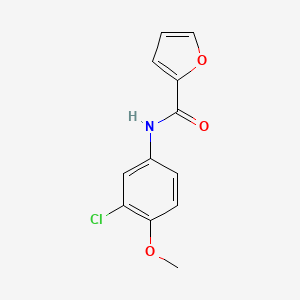
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631913.png)
![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)
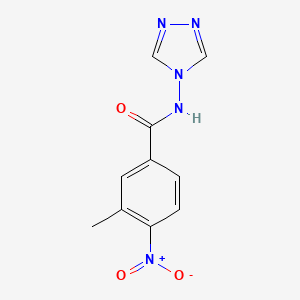
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)